molecular formula C9H7ClO3 B3048338 3-(Chlorocarbonyl)phenyl acetate CAS No. 16446-73-4

3-(Chlorocarbonyl)phenyl acetate

Cat. No. B3048338
CAS RN: 16446-73-4
M. Wt: 198.6 g/mol
InChI Key: NCOUTKLISVDYKS-UHFFFAOYSA-N
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Description

3-(Chlorocarbonyl)phenyl acetate is a chemical compound with the molecular formula C9H7ClO3 . It has a molecular weight of 198.60 .


Molecular Structure Analysis

The molecular structure of 3-(Chlorocarbonyl)phenyl acetate consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetate group (consisting of 2 carbon atoms, 3 hydrogen atoms, and 2 oxygen atoms), and a chlorocarbonyl group (consisting of a carbon atom, an oxygen atom, and a chlorine atom) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reaction of (chlorocarbonyl)phenyl ketene with 1,3-dinucleophiles leads to the synthesis of 4-hydroxy-2-(1H)-pyridinones and mesoionic 1,3-oxazinium olates. This discovery provides a new route to produce 2-pyridinones and cross-conjugated heterocyclic mesomeric betaines in good to excellent yields in a short reaction time (Abaszadeh, Sheibani, Saidi, & Nejad, 2008).

Degenerate 1,3-Shift of Chlorine in Chlorocarbonylketene

Chlorocarbonyl(phenyl)ketene undergoes a 1,3-shift of chlorine, as determined by C-13 NMR spectroscopy. This process has an activation barrier, providing insights into the behavior of chlorocarbonylketene and similar compounds (Finnerty et al., 1998).

Photolysis and Thermolysis Studies

The photolysis and thermolysis of 3-chloro-3-benzyldiazirine, involving benzylchlorocarbene, lead to products like 1-chloro-2-phenylethyl acetate. This research contributes to understanding the behavior of benzylchlorocarbene in various reactions (Liu et al., 1984).

Anti-Salmonella Typhi Activity

The synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity involves the reaction of phenyl acetic acid derivatives with various compounds, including methyl 4-(chlorocarbonyl) benzoate (Salama, 2020).

Antimicrobial and Antiviral Properties

The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with aminophenols and phenols produces diphenyl diselenides with significant antimicrobial activity against various bacteria and fungi, as well as activity against human herpes virus type 1 and encephalomyocarditis virus (Giurg et al., 2017).

Molecular Structure Analysis

The crystal structure of phenylmercury(II) acetate provides insights into the molecular geometry and bonding, contributing to the understanding of similar compounds (Kamenar & Penavić, 1972).

Safety And Hazards

While specific safety and hazard information for 3-(Chlorocarbonyl)phenyl acetate was not found in the search results, compounds containing chlorocarbonyl groups can be hazardous. They may be corrosive and cause burns and eye damage . It’s important to handle such compounds with appropriate safety precautions, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(3-carbonochloridoylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-3-7(5-8)9(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOUTKLISVDYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514632
Record name 3-(Chlorocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorocarbonyl)phenyl acetate

CAS RN

16446-73-4
Record name 3-(Chlorocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16446-73-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using the above procedure, reaction of with thionyl chloride (11.1 mL, 15.3 mmol) and 3-acetoxybenzoic acid (2.50 g, 13.9 mmol) gave 511 (2.72 g, 99%) as a colorless oil. This material was used in the next step without additional purification.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ushiki, K Kawabe, K Yamamoto-Okada… - Bioorganic & Medicinal …, 2022 - Elsevier
Intestinal sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b) inhibitors are expected to be potential new candidates for anti-hyperphosphatemia drugs. However, a …
Number of citations: 4 www.sciencedirect.com
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu
M Iwahashi, E Takahashi, M Tanaka… - Bioorganic & medicinal …, 2011 - Elsevier
To identify new cost-effective prostaglandin D 2 (DP) receptor antagonists, a series of novel 3-benzoylaminophenylacetic acids were synthesized and biologically evaluated. Among …
Number of citations: 9 www.sciencedirect.com

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